N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a tetrahydroquinazoline-dione core substituted with a 4-methoxybenzyl group at position 3, a carboxamide at position 7, and a sulfamoylphenyl ethyl side chain. The presence of the methoxybenzyl group may enhance lipophilicity and membrane permeability, while the sulfamoylphenyl ethyl chain could influence target binding through hydrogen bonding or electrostatic interactions.
Properties
CAS No. |
892275-40-0 |
|---|---|
Molecular Formula |
C25H24N4O6S |
Molecular Weight |
508.55 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H24N4O6S/c1-35-19-7-2-17(3-8-19)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-4-9-20(10-5-16)36(26,33)34/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)(H2,26,33,34) |
InChI Key |
WRQDPXOHSTZOBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide are Carbonic anhydrase 1 and Carbonic anhydrase 2. These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several quinazoline and triazole derivatives reported in the literature. Key comparisons include:
Key Observations :
- Sulfonamide vs. Sulfonyl Urea: The target compound’s sulfamoyl group contrasts with Elinogrel’s sulfonyl urea, which is critical for P2Y₁₂ receptor binding .
- Substituent Effects : The 4-methoxybenzyl group in the target compound may confer greater metabolic stability compared to the nitrobenzyl group in the chlorobenzyl analogue .
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for oxazole-carboxamides) achieves higher yields (>80%) compared to traditional reflux methods (~60% for triazole-thiones) .
Pharmacokinetic and Binding Comparisons
- Docking Studies: AutoDock4 simulations indicate that the sulfamoylphenyl ethyl chain in the target compound forms hydrogen bonds with kinase ATP-binding pockets (binding energy: −9.2 kcal/mol), comparable to Elinogrel’s interaction with P2Y₁₂ (−8.7 kcal/mol) .
Research Findings and Challenges
- Spectral Validation : IR and NMR data for similar compounds (e.g., νC=O at 1663–1682 cm⁻¹, νS-H absence confirming thione tautomers) provide benchmarks for characterizing the target compound .
- Bioactivity Gaps: While Elinogrel has established antiplatelet activity, the target compound’s biological profile remains unvalidated. Preliminary in silico studies suggest kinase inhibition but require experimental confirmation.
- Synthetic Limitations : Multi-step synthesis (e.g., hydrazinecarbothioamide intermediates) introduces scalability challenges, whereas microwave methods offer faster alternatives for analogues .
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